4,4'-Di-tert-butyl-2,2'-bipyridine

Catalog No.
S758423
CAS No.
72914-19-3
M.F
C18H24N2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Di-tert-butyl-2,2'-bipyridine

CAS Number

72914-19-3

Product Name

4,4'-Di-tert-butyl-2,2'-bipyridine

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3

InChI Key

TXNLQUKVUJITMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C

The exact mass of the compound 4,4'-Di-tert-butyl-2,2'-bipyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) is a highly privileged, sterically demanding bidentate nitrogen ligand widely used to support transition metal catalysts, particularly in nickel-catalyzed cross-couplings, iridium-catalyzed C-H borylations, and photoredox catalysis[1]. The installation of bulky, electron-donating tert-butyl groups at the 4,4'-positions fundamentally alters the electronic and physical properties of the resulting metal complexes compared to the parent 2,2'-bipyridine [2]. In procurement and process chemistry, dtbbpy is selected over generic bipyridines because it dramatically enhances the solubility of metal complexes in organic solvents, prevents catalyst aggregation, and tunes the redox potentials of photocatalysts to extend excited-state lifetimes [3]. These attributes make dtbbpy an indispensable precursor for synthesizing robust, highly active homogeneous catalysts required for modern pharmaceutical and fine chemical manufacturing [4].

Attempting to substitute dtbbpy with the cheaper, unsubstituted 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) frequently leads to catastrophic catalytic failure in advanced synthetic methodologies [1]. In nickel-catalyzed cross-couplings, generic bpy ligands often fail to provide sufficient electron density to the metal center, resulting in sluggish oxidative addition, the accumulation of low-valent Ni(0) species, and irreversible catalyst deactivation via nickel-black agglomeration [2]. Furthermore, the lack of tert-butyl groups severely limits the solubility of the resulting metal complexes in non-polar organic solvents, causing mass-transfer limitations and irreproducible kinetics [3]. In photoredox applications, substituting dtbbpy with bpy in iridium complexes significantly reduces the luminescence quantum yield and halves the excited-state lifetime, severely crippling the efficiency of photoinduced electron transfer and necessitating unfeasibly high catalyst loadings [4].

Superior Cross-Coupling Yields via Enhanced Oxidative Addition

In the Ni-catalyzed electrochemical C(sp2)-C(sp3) cross-coupling of methyl 4-bromobenzoate, the choice of bidentate ligand directly dictates the reaction efficiency [1]. The electron-donating tert-butyl groups of dtbbpy increase the electron density on the Ni center, accelerating the oxidative addition to the C-Br bond [1]. Consequently, dtbbpy delivers an isolated product yield of 93%, significantly outperforming the parent 2,2'-bpy (87%) and 1,10-phenanthroline (67%) [1]. Voltammetric studies confirm that NiI(dtbbpy)+ exhibits the strongest current intensity increase among tested ligands, confirming it as the most reactive species for oxidative addition [1].

Evidence DimensionIsolated yield in Ni-catalyzed electrochemical cross-coupling
Target Compound Data93% yield (dtbbpy)
Comparator Or Baseline2,2'-bpy (87% yield) and 1,10-phenanthroline (67% yield)
Quantified Difference6% to 26% absolute yield increase over generic ligands
ConditionsNi-catalyzed electrochemical C(sp2)-C(sp3) cross-coupling of methyl 4-bromobenzoate

Maximizing the rate of oxidative addition prevents the accumulation of off-cycle intermediates, ensuring high yields and minimizing waste in complex cross-coupling workflows.

Prevention of Catalyst Deactivation (Nickel-Black Formation)

In dual photoredox/nickel-catalyzed C-N cross-couplings, particularly with electron-rich aryl halides, catalyst longevity is highly dependent on the ligand's ability to balance elementary reaction steps [1]. Unsubstituted bpy and phen ligands suffer from slow oxidative addition rates relative to reductive elimination, leading to the rapid accumulation of Ni(0) species that agglomerate into inactive 'nickel-black,' which also coats and deactivates the photocatalyst [1]. Conversely, the dtbbpy ligand accelerates oxidative addition, matching or exceeding the rate of reductive elimination, thereby stabilizing the low-valent nickel intermediates and completely preventing nickel-black deposition [1].

Evidence DimensionCatalyst deactivation via Ni(0) agglomeration
Target Compound DataPrevents nickel-black formation by accelerating oxidative addition
Comparator Or BaselineUnsubstituted bpy (rapid nickel-black formation and dual-catalyst deactivation)
Quantified DifferenceComplete suppression of irreversible catalyst agglomeration
ConditionsDual photoredox/nickel-catalyzed amination of electron-rich aryl bromides

Eliminating catalyst agglomeration is critical for process scalability, allowing for lower catalyst loadings and enabling the recycling of heterogeneous photocatalysts.

Extended Excited-State Lifetime in Photoredox Catalysts

When incorporated into cyclometalated iridium(III) complexes, dtbbpy drastically enhances the photophysical properties required for efficient photoredox catalysis[1]. Compared to the parent [Ir(ppy)2(bpy)]+ complex, the substitution of the 4 and 4' positions with tert-butyl groups to form [Ir(ppy)2(dtbbpy)]+ leads to a 3-fold increase in the luminescence quantum yield [1]. Furthermore, the excited-state lifetime is approximately doubled [1]. This extended lifetime provides a significantly wider temporal window for bimolecular photoinduced electron transfer (PET) events to occur before the catalyst relaxes to its ground state [1].

Evidence DimensionExcited-state lifetime and luminescence quantum yield
Target Compound Data[Ir(ppy)2(dtbbpy)]+ exhibits a 3-fold higher quantum yield and ~2x longer lifetime
Comparator Or BaselineParent[Ir(ppy)2(bpy)]+ complex
Quantified Difference300% increase in quantum yield; 200% increase in excited-state lifetime
ConditionsPhotophysical characterization of cationic bis-cyclometalated Ir(III) complexes

Longer excited-state lifetimes directly translate to higher turnover numbers (TON) and the ability to engage more challenging, energy-demanding substrates in photoredox cycles.

Enhanced Solubility for Homogeneous Process Chemistry

A primary driver for the procurement of dtbbpy over unsubstituted bipyridines is the profound impact of the tert-butyl groups on the solubility of the resulting transition metal complexes [1]. While complexes derived from generic bpy or phenanthroline often suffer from poor solubility in non-polar and moderately polar organic solvents, dtbbpy-ligated complexes (such as Ni(II)dtbbpy and Ir(ppy)2(dtbbpy)PF6) exhibit excellent solubility profiles [1]. This enhanced solubility prevents the formation of heterogeneous mixtures during catalyst preformation and execution, ensuring reproducible, mass-transfer-independent reaction kinetics [1].

Evidence DimensionComplex solubility in organic solvents
Target Compound Datadtbbpy generates highly soluble, homogeneous Ni and Ir complexes
Comparator Or BaselineUnsubstituted bpy (frequently yields poorly soluble or insoluble complexes)
Quantified DifferenceEnables fully homogeneous catalytic conditions in non-polar media
ConditionsPreparation and application of Ni and Ir precatalysts in organic solvents

Reliable solubility is a non-negotiable requirement for industrial process chemistry, as heterogeneous catalyst mixtures lead to erratic yields and scale-up failures.

Ligand for Nickel-Catalyzed Cross-Electrophile Couplings

dtbbpy is the premier choice for stabilizing Ni catalysts in C(sp2)-C(sp3) cross-couplings, where its electron-donating nature accelerates oxidative addition and prevents catalyst agglomeration [1].

Precursor for High-Efficiency Iridium Photoredox Catalysts

Essential for synthesizing benchmark photocatalysts like[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, where the dtbbpy ligand extends excited-state lifetimes and boosts quantum yields for demanding single-electron transfer reactions [2].

Ligand for Iridium-Catalyzed C-H Borylation

Used in conjunction with Ir precursors (e.g., [Ir(OMe)(COD)]2) to form highly active, soluble catalytic systems for the regioselective C-H borylation of complex pharmaceutical intermediates [3].

Electrochemical Synthesis Workflows

Highly suited for mediated electrosynthesis and electrocatalytic cross-couplings, where dtbbpy provides optimal redox tuning and maintains homogeneous conditions in flow-cell or undivided cell setups [4].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine

Dates

Last modified: 08-15-2023
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016
Cao et al. C-C bond activation enabled by dyotropic rearrangement of Pd(IV) species. Nature Chemistry, DOI: 10.1038/s41557-021-00698-y, published online 24 May 2021

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